4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

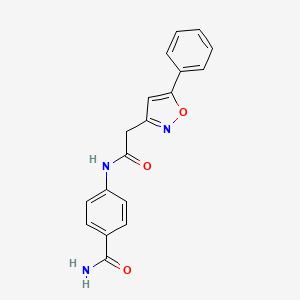

This compound, with the molecular formula C18H15N3O3, is known for its unique structure, which includes a phenylisoxazole moiety linked to a benzamide group through an acetamido linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide typically involves the following steps:

Formation of the Phenylisoxazole Moiety: This step involves the cyclization of appropriate precursors to form the isoxazole ring. Common reagents include hydroxylamine and phenylacetic acid derivatives.

Acetamido Linkage Formation: The phenylisoxazole is then reacted with an acylating agent to introduce the acetamido group.

Benzamide Group Introduction: Finally, the acetamido intermediate is coupled with a benzoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One of the primary applications of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide is its role as an anti-inflammatory agent. Compounds with similar structures have been shown to selectively inhibit cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways. This inhibition can be beneficial in treating conditions such as arthritis, where inflammation is a key symptom .

Cancer Treatment

The compound may also exhibit anticancer properties by modulating various signaling pathways involved in tumor growth and metastasis. Isoxazole derivatives have been identified as potential Wnt/β-catenin signaling pathway agonists, which are crucial in cancer biology . This suggests that this compound could be explored for its efficacy in cancer treatment.

Neurological Disorders

Research indicates that compounds with isoxazole moieties can influence neuroinflammatory responses. This positions this compound as a candidate for further investigation in the treatment of neurodegenerative diseases, potentially offering protective effects against neuronal damage .

COX Inhibition

As mentioned, the compound's structural similarity to known COX inhibitors suggests it may function by blocking the COX-2 enzyme, thereby reducing prostaglandin synthesis and alleviating inflammation .

Modulation of Signaling Pathways

The activation of Wnt/β-catenin signaling by isoxazole derivatives indicates that this compound could influence cellular processes such as proliferation and differentiation, which are vital in both cancer progression and normal cellular function .

Experimental Models

In vitro studies using cell lines have shown that compounds similar to this compound can reduce inflammatory markers significantly when exposed to pro-inflammatory stimuli. These findings support the hypothesis that this compound may serve as a viable therapeutic option for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzoic acid

- 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzylamine

- 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzyl alcohol

Uniqueness

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing from diverse research studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an acetamido group attached to a benzamide moiety, with a phenylisoxazole substituent that may contribute to its biological activities.

Antifungal and Insecticidal Properties

Research indicates that derivatives of benzamides, including this compound, exhibit notable antifungal and insecticidal properties. For instance, compounds structurally related to this benzamide have shown promising results against various fungal pathogens and insect pests.

Table 1: Antifungal Activities of Related Compounds

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14e | Sclerotinia sclerotiorum | 55.6 |

| 14k | Botrytis cinerea | 66.7 |

The compound has demonstrated significant activity against pathogens such as Pyricularia oryae, with inhibition rates reaching up to 77.8% at certain concentrations .

Toxicity Assessments

Toxicity studies have been conducted using zebrafish embryos, revealing that the lethal concentration (LC50) for related compounds was approximately 14.01 mg/L. This suggests that while these compounds are effective against pests, they also warrant careful evaluation regarding their environmental impact and safety for non-target organisms .

Study on Analgesic Activity

A related class of compounds, including those with an oxazole ring, has been evaluated for analgesic properties. The results indicated that certain derivatives exhibited significant inhibition of the COX-2 enzyme, which is crucial in pain and inflammation pathways. For example:

- IC50 values for some derivatives were as low as 0.019 μM, indicating potent activity compared to established drugs like celecoxib (IC50 = 0.05 μM) .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. In a study comparing various oxazolones, one derivative achieved a remarkable reduction in edema compared to standard treatments like aspirin . This highlights the therapeutic potential of benzamide derivatives in managing inflammatory conditions.

Mechanistic Insights

Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in inflammation and pain signaling pathways. Such computational approaches aid in understanding how structural variations influence biological activity.

Propiedades

IUPAC Name |

4-[[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c19-18(23)13-6-8-14(9-7-13)20-17(22)11-15-10-16(24-21-15)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZCVVHMYBQBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.